3,5,5-Trimethylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUAKBAMVLXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029254 | |
| Record name | 3,5,5-Trimethylhexanoic acid | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
| Record name | Hexanoic acid, 3,5,5-trimethyl- | |
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| Record name | 3,5,5-Trimethylhexanoic acid | |
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Vapor Pressure |
0.23 [mmHg] | |
| Record name | 3,5,5-Trimethylhexanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
3302-10-1, 26896-18-4 | |
| Record name | 3,5,5-Trimethylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3302-10-1 | |
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| Record name | Hexanoic acid, 3,5,5-trimethyl- | |
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| Record name | Isononanoic acid | |
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| Record name | 3302-10-1 | |
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| Record name | Hexanoic acid, 3,5,5-trimethyl- | |
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| Record name | 3,5,5-Trimethylhexanoic acid | |
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| Record name | 3,5,5-trimethylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISONONANOIC-ACID | |
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Advanced Synthetic Methodologies and Chemical Transformations of 3,5,5 Trimethylhexanoic Acid
Optimized Synthesis Routes of 3,5,5-Trimethylhexanoic Acid
This compound, also known as isononanoic acid, is a branched-chain carboxylic acid with significant industrial applications. marketresearch.com Its synthesis is primarily achieved through multi-step chemical processes, which have been optimized over time to enhance efficiency and yield. The principal industrial pathways involve the hydroformylation of diisobutylene to an aldehyde intermediate, followed by oxidation to the final acid product.
Hydroformylation-Oxidation Sequences from Diisobutylene (DIB)
A predominant industrial method for producing this compound involves a two-step process starting from diisobutylene (DIB). chinesechemsoc.orggoogle.com The initial step is the hydroformylation of DIB, which is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. aablocks.com This reaction, also known as oxo synthesis, introduces a formyl group (-CHO) to the olefin. chinesechemsoc.org The process utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a cobalt or rhodium complex. chinesechemsoc.orggoogle.comgoogle.com
Diisobutylene + CO + H₂ → 3,5,5-Trimethylhexanal (B1630633) 3,5,5-Trimethylhexanal + [O] → this compound google.com
This hydroformylation-oxidation sequence is a significant contributor to the annual production of over 85,000 tons of this compound. chinesechemsoc.orgresearchgate.net
Aldehyde-Based Oxidation Routes
The direct oxidation of 3,5,5-trimethylhexanal is a critical step and a field of ongoing research to improve efficiency and selectivity. rsc.org Molecular oxygen is a commonly used oxidizing agent for this transformation. google.comvulcanchem.com The reaction can be carried out under various conditions, often with the aid of a catalyst to facilitate the conversion.
One approach involves the use of air or pure oxygen at temperatures ranging from 20 to 75°C. google.comvulcanchem.com While the reaction can proceed without a catalyst, the rate can be enhanced by the presence of metal compounds, such as those containing cobalt, copper, or manganese. google.comvulcanchem.com For instance, the oxidation of 3,5,5-trimethylhexanal in acetic acid with air can be catalyzed by manganous acetate (B1210297). google.com This process yields the desired carboxylic acid, which can then be purified. google.com
Recent studies have explored the use of heterogeneous catalysts to simplify product separation and catalyst recycling. An OH-type macroporous strong-base resin has been shown to be an effective catalyst for the oxidation of a variety of aldehydes, including 3,5,5-trimethylhexanal, using molecular oxygen. rsc.org This method achieved a high yield of 88.1% for this compound under optimized conditions. rsc.org
| Parameter | Value/Description |
| Temperature Range | 20–75°C google.comvulcanchem.com |
| Catalyst (Optional) | Co, Cu, Mn compounds google.comvulcanchem.com |
| Oxygen Source | Air or pure O₂ google.comvulcanchem.com |
| Yield (Resin Catalyst) | 88.1% rsc.org |
| Reaction Time (Resin Catalyst) | 40 minutes rsc.org |
| Solvent (Resin Catalyst) | Acetonitrile rsc.org |
Catalytic Processes for Enhanced Production Efficiency
Role of Ziegler-Natta and Metallocene Catalysts
Ziegler-Natta and metallocene catalysts are primarily known for their application in the polymerization of olefins. libretexts.orglibretexts.org Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are highly effective in producing stereoregular polymers. libretexts.orglibretexts.org While not directly used in the synthesis of this compound itself, their principles are relevant to the broader field of olefin functionalization.
Metallocene catalysts, a more recent development, offer even greater control over polymer architecture. globalchemmall.com The principles of olefin activation and insertion at a metal center, which are fundamental to these polymerization catalysts, share common ground with the hydroformylation reaction. The understanding of ligand effects and reaction mechanisms in metallocene-catalyzed polymerization can inform the design of more efficient hydroformylation catalysts.
Palladium Metal-Precursor Catalysis in Hydroxycarbonylation
An alternative, more direct route to carboxylic acids from olefins is hydroxycarbonylation. This process involves the simultaneous addition of a carboxyl group and a hydrogen atom across the double bond. Palladium-based catalysts have shown significant promise for this transformation. researchgate.net
The direct hydroxycarbonylation of diisobutylene to this compound is an attractive alternative to the two-step hydroformylation-oxidation sequence. chinesechemsoc.org However, industrial implementation has been hindered by challenges related to catalyst stability and recycling. chinesechemsoc.orgresearchgate.net Recent research has focused on developing robust palladium catalyst systems. For instance, the use of a "built-in-base" ligand with a palladium metal-precursor has demonstrated high efficiency in the conversion of diisobutylene. chinesechemsoc.org The development of novel ferrocenyl phosphine (B1218219) ligands has also led to palladium catalysts with improved activity and productivity for carbonylation reactions under milder conditions. researchgate.net
Systematic optimization of reaction conditions, such as through central composite design, has been employed to maximize the yield of this compound in palladium-catalyzed hydroxycarbonylation of diisobutylene. researchgate.netresearchgate.net
Green Chemistry Approaches to Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound and other isononanoic acids. businessresearchinsights.comatamankimya.com This includes the development of more environmentally friendly catalysts, the use of renewable feedstocks, and the optimization of reaction conditions to minimize energy consumption and waste generation. businessresearchinsights.comintelmarketresearch.com
One area of focus is the development of biocatalytic methods. While challenges remain, research has explored the use of enzymes, such as lipases, for the synthesis of esters from branched-chain carboxylic acids like this compound. nih.gov Although direct enzymatic synthesis of the acid is less common, the use of biocatalysts in downstream derivatization represents a move towards greener processes.
The use of continuous flow microreactors is another promising green chemistry approach. researchgate.net This technology offers enhanced safety, efficiency, and scalability. For example, the synthesis of 3,5,5-trimethylhexanoyl chloride, a derivative of the acid, has been successfully demonstrated in a silicon carbide microreactor with high conversion and selectivity. researchgate.net Such advancements in reactor technology can be adapted for the synthesis of the acid itself, contributing to a more sustainable production process.
Derivatization and Esterification Reactions of this compound
This compound, also known as isononanoic acid, is a versatile chemical intermediate used in the synthesis of a wide array of derivatives. chemicalland21.com Its branched structure imparts unique properties to its derivatives, which find applications in various industrial sectors.
Esterification with 3,5,5-Trimethylhexanol and Other Alcohols
Esterification is a key transformation of this compound, leading to the formation of esters with diverse applications, including lubricants, plasticizers, and fragrance components. ontosight.aiisatis.net The reaction involves the condensation of the carboxylic acid with an alcohol, a process that can be catalyzed by acids or enzymes.
Acid-Catalyzed Esterification Mechanisms
The Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the alcohol is often used in excess. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of acid-catalyzed esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
A representative example is the synthesis of methyl 3,5,5-trimethylhexanoate from this compound and methanol, using acetyl chloride as a catalyst. Another documented procedure involves the esterification of this compound with 1,4-cyclohexanedimethanol, catalyzed by tin oxide at elevated temperatures, to produce a polyester.
Table 1: Examples of Acid-Catalyzed Esterification of this compound
| Alcohol | Catalyst | Product | Reference |
| Methanol | Acetyl Chloride | Methyl 3,5,5-trimethylhexanoate | |
| 1,4-Cyclohexanedimethanol | Tin Oxide | Polyester | |
| Propane-1,2,3-triol | Acid Catalyst | Propane-1,2,3-triyl 3,5,5-trimethylhexanoate | ontosight.ai |
| Isodecyl alcohol | Not specified | Isodecyl 3,5,5-trimethylhexanoate | googleapis.com |
Lipase-Mediated Esterification for Biocatalytic Synthesis
Enzymatic esterification using lipases offers a green and sustainable alternative to traditional acid-catalyzed methods. Lipases, such as Candida antarctica lipase (B570770) B (CalB), have been investigated for their ability to catalyze the synthesis of branched acid esters. nih.gov
Research has shown that while some lipases exhibit low activity towards sterically hindered acids like 2-ethylhexanoic acid, excellent results have been obtained with this compound. nih.govresearchgate.net This highlights the critical role of the length and position of the branched-chain of the carboxylic acid in the catalytic activity of the lipase. nih.gov The immobilized lipase Novozym® 435 has demonstrated its effectiveness in catalyzing the synthesis of esters from branched alcohols and acids. nih.govresearchgate.net
Key factors influencing the efficiency of lipase-mediated esterification include reaction temperature, substrate molar ratio, and the presence of solvents. nih.govresearchgate.net For instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, strategies such as using an excess of the alcohol and optimizing the reaction temperature have been employed to achieve high conversion rates. nih.govresearchgate.net
Synthesis of Halides (e.g., 3,5,5-Trimethylhexanoyl Chloride) and Anhydrides
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. chemicalland21.comisatis.net
3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a key derivative of this compound. chemicalbook.comchemdad.com It is typically synthesized by reacting the carboxylic acid with a chlorinating agent. chemicalbook.comchemdad.com Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and bis(trichloromethyl)carbonate (triphosgene). google.com The reaction with thionyl chloride, for example, produces sulfur dioxide and hydrogen chloride as by-products.
Table 2: Physical Properties of 3,5,5-Trimethylhexanoyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇ClO | |
| Boiling Point | 188-190 °C | chemicalbook.comchemdad.com |
| Density | 0.93 g/mL at 25 °C | chemicalbook.comchemdad.com |
| Refractive Index | 1.436 | chemdad.comgoogle.com |
Anhydrides of this compound can be formed through dehydration of the acid and are used in various organic synthesis reactions. isatis.net
Continuous Flow Processes for Acyl Halide Production
Continuous flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of chemical compounds, including acyl chlorides. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org Flow processes offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents like phosgene, and the potential for process automation and scalability. acs.orgresearchgate.net
A continuous flow process for the synthesis of 3,5,5-trimethylhexanoyl chloride has been developed using triphosgene (B27547) and this compound in a silicon carbide microreactor. researchgate.net This method achieved a high isolated yield of 91% and demonstrated the reactor's tolerance to the corrosive chloride ions at elevated temperature and pressure. researchgate.net Another approach involves the in-situ generation of acyl chlorides from carboxylic acids using bis(trichloromethyl)carbonate in a continuous flow system. researchgate.netresearchgate.net
Reactivity and Reaction Mechanisms of this compound and its Derivatives
This compound exhibits the typical reactivity of a carboxylic acid, capable of donating a proton from its carboxyl group in acid-base reactions. isatis.net Its derivatives, particularly the acyl chloride, are highly reactive and undergo nucleophilic acyl substitution reactions.
Reactivity of 3,5,5-Trimethylhexanoyl Chloride:
Hydrolysis: Reacts with water to form this compound and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
These reactions make 3,5,5-trimethylhexanoyl chloride a valuable reagent for introducing the 3,5,5-trimethylhexanoyl group into various molecules, leading to the synthesis of a wide range of compounds, including amides, esters, and other derivatives used in pharmaceuticals, crop protection, and the production of dyes and pigments. chemicalbook.comchemdad.com
Hydrolysis Pathways of Esters and Other Derivatives
The hydrolysis of esters derived from this compound is a fundamental chemical transformation, yielding the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acids or bases. The steric hindrance provided by the branched structure of this compound influences the rate of hydrolysis. Esters with substitution on the alpha-carbon of the acid component, particularly double substitution, exhibit slower hydrolysis rates. purdue.edu
For instance, methyl 3,5,5-trimethylhexanoate can be hydrolyzed to this compound and methanol. This process is crucial in various applications where the controlled release of the carboxylic acid is desired. In the context of lubricants, while polyol esters like pentaerythritol-tetra 3,5,5-trimethyl-hexanoate exhibit good hydrolytic stability due to steric hindrance, hydrolysis can still occur, leading to the formation of the acid. purdue.edu This acid can then act as a catalyst, accelerating further hydrolysis in an autocatalytic process. purdue.edu
Enzymatic hydrolysis of this compound esters has also been investigated. Candida antarctica lipase B (CalB) is a widely used biocatalyst for hydrolysis, among other reactions. researchgate.net Studies have shown that CalB can be engineered to improve its activity towards bulky carboxylic acid esters like those of this compound. researchgate.net For example, a variant of CalB (T138S) demonstrated a five-fold increase in the hydrolysis of isononanoic acid ethyl ester. researchgate.net The major metabolic pathway for triesters of this compound is enzymatic ester hydrolysis, which results in the formation of the acid and alcohol metabolites. europa.eu
Table 1: Hydrolysis of this compound Esters
| Ester | Reagents/Catalyst | Products | Reference |
|---|---|---|---|
| Methyl 3,5,5-trimethylhexanoate | Acid or base | This compound and methanol | |
| Pentaerythritol-tetra 3,5,5-trimethyl-hexanoate | Water, acid (autocatalytic) | This compound and pentaerythritol (B129877) | purdue.edu |
| Isononanoic acid ethyl ester | Candida antarctica lipase B (T138S variant) | This compound and ethanol | researchgate.net |
| Branched-nonyl 3,5,5-trimethylhexanoate | Enzymatic (in vivo) | This compound and isononyl alcohol | europa.eueuropa.eu |
Investigations into Potential for Amine Salt Formation (e.g., with 2-Aminoethanol)
This compound, as a carboxylic acid, readily reacts with amines to form ammonium (B1175870) salts. isatis.netlibretexts.org This is a standard acid-base reaction where the acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the amine. isatis.net This salt formation can significantly alter the physical properties of the compound, often increasing its water solubility. libretexts.org
The formation of an amine salt with 2-aminoethanol (monoethanolamine) is of particular industrial relevance. A compound of this compound with 2-aminoethanol (1:1) is documented. conro.com This salt is used in formulations such as water-soluble cutting fluids and coolants for automotive applications, where it can act as a corrosion inhibitor. jytchem.com A patent describes a preparation process for piroctone (B1210729) olamine where an intermediate is reacted with ethanolamine (B43304) to form a salt. google.com
The reaction involves the protonation of the amino group of 2-aminoethanol by the carboxylic acid, resulting in the formation of the 2-hydroxyethylammonium cation and the 3,5,5-trimethylhexanoate anion.
Table 2: Amine Salt Formation of this compound
| Amine Reactant | Resulting Salt | Application/Context | Reference |
|---|---|---|---|
| 2-Aminoethanol (Monoethanolamine) | This compound, compound with 2-aminoethanol (1:1) | Component in metalworking fluids | conro.com |
| Ethanolamine | Piroctone olamine salt | Synthesis of piroctone olamine | google.com |
| Triethanolamine | Triethanolamine salt of this compound | Component in water-soluble cutting fluids | google.com |
Oxidative Pathways and Stability Studies
This compound is generally stable under normal conditions but can react with strong oxidizing agents. chemsrc.comchemicalbook.com Its stability is a key property for its use in applications such as high-performance lubricants and coatings, where it provides thermal and oxidative stability. jytchem.com
The synthesis of this compound itself involves an oxidation pathway, typically the oxidation of 3,5,5-trimethylhexanal or 3,5,5-trimethylhexanol. vulcanchem.comgoogle.comgoogle.com For example, a process involving the oxidation of 3,5,5-trimethylhexanol with molecular oxygen at temperatures between 0°C and 100°C has been described to produce the acid in nearly quantitative yield. google.com The use of oxidation catalysts like compounds of cobalt or manganese can increase the reaction rate, though it may also lead to the formation of byproducts such as polycarboxylic acids. google.com
While the saturated hydrocarbon chain of this compound is relatively resistant to oxidation, studies on related compounds provide insights. For instance, the metabolism of branched-chain carboxylic acids can involve ω-hydroxylation at a terminal carbon atom, followed by further oxidation to a dicarboxylic acid. europa.eu However, for this compound itself, its inherent stability is a valued characteristic. It is expected to be stable under normal conditions of use.
Table 3: Stability and Oxidative Reactions of this compound
| Condition/Reactant | Observation | Application/Context | Reference |
|---|---|---|---|
| Strong oxidizing agents | May react | General chemical reactivity | chemsrc.com |
| Normal storage conditions | Stable | Handling and storage | |
| Elevated temperatures | Decomposes, producing toxic gases | Stability limitations | |
| Molecular oxygen (with 3,5,5-trimethylhexanol) | Oxidation to this compound | Synthesis of the acid | google.com |
Analytical Chemistry and Characterization of 3,5,5 Trimethylhexanoic Acid
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3,5,5-trimethylhexanoic acid. These methods provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework of this compound.
Reference ¹H and ¹³C NMR spectra for this compound have been documented, serving as a benchmark for its identification. industrialchemicals.gov.au The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the distinct signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecule's structure. industrialchemicals.gov.aursc.org
Infrared (IR) Spectroscopy (FTIR, Vapor Phase IR)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid group.
The Fourier Transform Infrared (FTIR) spectrum of this compound shows characteristic absorption bands. thermofisher.comdirectresearchpublisher.org A prominent broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a sharp, strong absorption peak appears around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The identity of the compound can be confirmed by comparing its FTIR spectrum to a known standard. thermofisher.com Vapor phase IR spectra are also available and provide complementary information, especially when the compound is analyzed in the gas phase, such as in GC-IR applications. nih.govnist.gov
Mass Spectrometry (MS, GC-MS, MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound has been recorded and is available in spectral databases. nist.gov The mass spectrum displays a molecular ion peak (M⁺) corresponding to its molecular weight of 158.24 g/mol . nih.govscbt.com The fragmentation pattern is also characteristic, with major peaks observed at m/z values of 57, 41, 83, 56, and 60, which correspond to the loss of specific fragments from the parent molecule. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of this compound, combining the separation power of GC with the detection and identification capabilities of MS. nih.govnih.gov This technique has been utilized in various studies, including the analysis of byproducts in chemical syntheses and the characterization of compounds in environmental samples. mdpi.comdiva-portal.org
Advanced Analytical Methodologies for Trace Analysis
For the detection of this compound at very low concentrations, advanced analytical methodologies that offer high sensitivity and selectivity are required.
Solid Phase Extraction (SPE) Coupled with LC-MS/MS
Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a complex matrix. phenomenex.com When coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for the trace analysis of compounds like this compound.
While specific applications for this compound are not extensively detailed, the general methodology is well-established for similar carboxylic acids. unimi.it For instance, in the analysis of its perfluorinated analogue, perfluoro-3,5,5-trimethylhexanoic acid, SPE is used for sample preparation from environmental matrices like water, followed by LC-MS/MS for quantification. This approach allows for detection limits in the nanogram per milliliter (ng/mL) range. The principles of this method, involving extraction onto a solid sorbent, washing away interferences, and eluting the analyte of interest for subsequent analysis, are directly applicable to this compound. phenomenex.com A reverse-phase HPLC method has been developed for the analysis of this compound, which can be adapted for LC-MS/MS applications by using a compatible mobile phase like one containing formic acid. sielc.com
Biological and Toxicological Research on 3,5,5 Trimethylhexanoic Acid and Its Metabolites
Toxicological Profile and Hazard Assessment
The toxicological profile of 3,5,5-trimethylhexanoic acid, also known as isononanoic acid, has been evaluated through various studies to determine its potential hazards. It is classified as harmful if swallowed and can cause skin and serious eye irritation. nih.govchemicalbook.inoxea-chemicals.com
Oral Toxicity: Acute oral toxicity studies in rats have established a Lethal Dose 50 (LD50) for this compound. One study reported an LD50 of 1100 mg/kg for rats. fishersci.com Another study on technical-grade isononanoic acid, consisting of approximately 90% this compound, found an LD50 of 3135 mg/kg body weight in rats. bgrci.de A similar technical-grade product with 99.7% purity reported an LD50 of 1160 mg/kg body weight. bgrci.de
Dermal Toxicity: The acute dermal LD50 in rats was determined to be greater than 2000 mg/kg, indicating low toxicity via this route of exposure. fishersci.comsmsrail.com
Inhalation Toxicity: An Alarie test, which measures sensory irritation, determined the RD50 (concentration causing a 50% reduction in respiratory frequency) to be 420 mg/m³. bgrci.de In this study, rats survived a 3-hour exposure to concentrations between 200 and 800 mg/m³ followed by a one-week observation period. bgrci.de
Subacute Toxicity: A 28-day subacute oral study in Wistar rats, following OECD Guideline 407, identified the liver and kidneys as the primary target organs for systemic toxicity. bgrci.de The study used isononanoic acid (94.9% this compound) and established a No Observed Adverse Effect Level (NOAEL) for female rats at 10 mg/kg body weight. bgrci.de In male rats, effects were observed even at the lowest dose of 10 mg/kg, making the NOAEL for males less than this value. bgrci.de However, these effects in male rats are linked to α2µ-globulin nephropathy, a phenomenon specific to male rats and not relevant to humans. bgrci.de
Interactive Data Table: Acute Toxicity of this compound
| Route of Administration | Species | Test | Value | Reference |
|---|---|---|---|---|
| Oral | Rat | LD50 | 1100 mg/kg | fishersci.com |
| Oral | Rat | LD50 | 3135 mg/kg | bgrci.de |
| Oral | Rat | LD50 | 1160 mg/kg | bgrci.de |
| Dermal | Rat | LD50 | > 2000 mg/kg | fishersci.comsmsrail.com |
| Inhalation | Rat | RD50 | 420 mg/m³ | bgrci.de |
Studies in rodents have consistently pointed to the liver and kidneys as the target organs for this compound toxicity. bgrci.dehaz-map.com
In a 28-day oral study with rats, evidence of liver injury was observed in females at a dose of 200 mg/kg/day. nih.govhaz-map.com Histopathological changes were also noted in the liver of some females at 50 mg/kg/day. nih.govhaz-map.com Another study reported fatty infiltration of hepatocytes in the periportal area at 50 mg/kg/day. oecd.org
Kidney effects have also been documented. bgrci.de In male rats, diffuse α2µ-globulin accumulation in the renal tubules and degenerated transitional epithelial cells in the urine were observed even at the lowest tested dose of 10 mg/kg body weight. bgrci.de It is important to note that α2µ-globulin nephropathy is a sex- and species-specific effect in male rats and is not considered relevant for human risk assessment. bgrci.de
This compound has been evaluated for its genotoxic and mutagenic potential in several in vitro studies. Technical-grade isononanoic acid did not show any genotoxic effects in studies conducted according to OECD guidelines 471 and 472, using Salmonella typhimurium strains (TA 98, TA 100, TA 1535, TA 1537, and TA 1538) and Escherichia coli WP2uvrA, both with and without metabolic activation. oxea-chemicals.combgrci.desmsrail.comeuropa.eu
Similarly, a bacterial reverse mutation test (Ames test) on a related compound was negative. There was also no evidence of clastogenicity in a Mammalian Chromosome Aberration Test using Chinese Hamster Lung (CHL) cells or a Mammalian Cell Gene Mutation test using a Mouse Lymphoma Cell line. Based on these findings, this compound is not expected to be genotoxic.
Interactive Data Table: Genotoxicity of this compound
| Test System | Guideline | Result | Metabolic Activation | Reference |
|---|---|---|---|---|
| S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | OECD 471 & 472 | Negative | With & Without | oxea-chemicals.combgrci.desmsrail.com |
| E. coli (WP2uvrA) | OECD 471 & 472 | Negative | With & Without | oxea-chemicals.combgrci.de |
| Mammalian Chromosome Aberration (CHL Cells) | - | No Clastogenicity | - | |
| Mammalian Cell Gene Mutation (Mouse Lymphoma) | - | No Clastogenicity | - |
There is no evidence from human experience to suggest that isononanoic acid has a sensitizing potential. bgrci.de An analogue chemical was also not found to be a skin sensitizer (B1316253) in a local lymph node assay (LLNA).
Based on studies of similar compounds, this compound is not expected to cause reproductive or developmental toxicity at doses that are not maternally toxic. nih.govhaz-map.com In a combined repeated dose and reproductive/developmental toxicity screening test of an analogue, no adverse reproductive or developmental outcomes were noted, and the NOAEL for these endpoints was established at 1000 mg/kg bw/day.
However, a study on a potential hydrolysis product of a related chemical, this compound, indicated a developmental NOAEL of 25 mg/kg/day based on a lower post-implantation index and live birth survival index at 120 mg/kg/day. regulations.gov The reproductive NOAEL in this study was 120 mg/kg/day, as no adverse effects were seen at the highest dose tested. regulations.gov
The toxicological profile of this compound is often compared with its structural analogs to fill data gaps. For instance, 3,5,5-trimethyl-1-hexanol is expected to be metabolized to this compound. oecd.org Studies on this alcohol showed a NOAEL for repeated dose toxicity of 12 mg/kg/day for both male and female rats. oecd.org In a combined repeated dose and reproductive/developmental toxicity screening test, a decrease in the implantation rate was observed at higher doses. oecd.org
Another analog, an ester of dipentaerythritol (B87275) with n-pentanoic acid and this compound, showed no signs of systemic toxicity in an acute oral toxicity test. europa.eu A subacute repeated dose toxicity study of this ester also showed no significant adverse effects. europa.eu
The hepatotoxicity of allyl esters, which can be metabolized to various carboxylic acids, has been studied. oecd.org While 2-ethylhexanoic acid did not show hepatotoxic effects, this compound caused fatty infiltration of hepatocytes at a dose of 50 mg/kg/day in a 4-week study, highlighting differences in toxicity even among structurally related compounds. oecd.org
Reproductive and Developmental Toxicity Assessments
Metabolism and Pharmacokinetics of this compound
The metabolic fate of this compound and its esters involves a series of biotransformation reactions, primarily occurring in the liver. These processes are crucial for its detoxification and elimination from the body.
In living organisms, esters of this compound first undergo ester hydrolysis, a cleavage reaction that yields this compound and the corresponding alcohol. europa.euchemguide.co.uk This initial step is a major metabolic transformation. europa.eu The resulting alcohol can be further oxidized to a carboxylic acid. europa.eu
The this compound produced then undergoes further metabolism. A key pathway is ω-hydroxylation, where a hydroxyl group is added to the terminal carbon atom. europa.eueuropa.eu This is followed by oxidation of the newly formed primary alcohol, first to an aldehyde and then to a dicarboxylic acid. europa.eueuropa.eu
Following these Phase I reactions, the metabolites can enter Phase II conjugation. europa.eu This involves the attachment of polar molecules, such as glucuronic acid, to the metabolites, a process known as glucuronidation. europa.eu Phase II reactions are generally more prominent in vivo compared to in vitro systems. europa.eu This conjugation step significantly increases the water solubility of the compounds, facilitating their excretion from the body. reactome.org
In vitro studies using S9 rat liver fractions, which contain a mixture of cytosolic and microsomal enzymes, have been instrumental in elucidating the metabolic pathways of this compound and its esters. europa.eunih.govnih.gov These studies confirm that the primary and most significant metabolic transformation is enzymatic ester hydrolysis. europa.eu
In this in vitro system, the alcohol product of hydrolysis is further oxidized to the corresponding carboxylic acid via an aldehyde intermediate. europa.eu The other product, this compound, directly undergoes Phase II glucuronidation. europa.eu The activity of Phase II enzymes, such as UDP-glucuronosyltransferase, is more pronounced in the in vitro S9 system compared to skin metabolism models. europa.eu
This compound has a low potential for bioaccumulation. oecd.org This is attributed to its metabolism and elimination from the body. While some related compounds may have low water solubility and a high octanol/water partition coefficient, which might suggest a potential for bioaccumulation, their transformation and degradation mitigate this risk. The biotransformation mechanisms, including hydrolysis, oxidation, and conjugation, play a key role in preventing its accumulation in tissues. europa.eueuropa.eu
Esterases are the primary enzymes responsible for the initial step in the metabolism of esters of this compound. These enzymes catalyze the hydrolysis of the ester bond, releasing this compound and an alcohol. The branching in the structure of this compound does not appear to significantly hinder this enzymatic cleavage. cir-safety.org
Bioaccumulation Potential and Biotransformation Mechanisms
Cellular and Molecular Interactions
Research indicates that this compound and its derivatives can modulate the expression of genes involved in lipid metabolism. This modulation can impact cellular lipid homeostasis by affecting both lipid synthesis and degradation pathways. High-fat diets, in general, are known to alter the expression of genes related to lipid metabolism, often leading to an increase in genes for catabolism and a decrease in those for lipogenesis. nih.gov
Effects on Cellular Lipid Homeostasis
Furthermore, the metabolism of branched-chain fatty acids like this compound can impact mitochondrial function. In cases of metabolic disorders, toxic organic anions can accumulate and disrupt mitochondrial ultrastructure and enzyme activity. However, supplementation with L-carnitine has been suggested to restore mitochondrial function, indicating a link between carnitine metabolism and the detoxification of such fatty acids.
Triglycerides play a crucial role in maintaining lipid homeostasis, particularly under stressful conditions like hypoxia. nih.gov They act as a buffer for fatty acids, and disrupting their synthesis can lead to a toxic buildup of saturated lipids. nih.gov While direct studies on this compound's specific role in this buffering system are limited, its nature as a branched-chain fatty acid suggests its metabolism would be intertwined with the broader cellular lipid management systems. nih.gov
Alteration of Key Metabolic Enzyme Activity
The interaction of this compound with metabolic enzymes is a key aspect of its biological activity. Its esters are known to interact with esterases, leading to hydrolysis and the formation of 3,5,5-trimethylhexanol and this compound, which then undergo further metabolic processing.
In a subacute oral study in rats, technical-grade isononanoic acid (of which this compound is the main component) was shown to target the liver and kidneys. bgrci.de This resulted in dose-related fatty infiltration of peripheral liver cells, particularly in females, at doses of 50 mg/kg body weight and above. bgrci.de This suggests an impact on the enzymes involved in lipid transport and metabolism within the liver.
Research into the enzymatic hydrolysis of esters of this compound has been a subject of study. For example, variants of the enzyme Candida antarctica lipase (B570770) B (CalB) have been explored for their ability to hydrolyze bulky carboxylic acid esters like those of this compound. researchgate.net This indicates that the steric hindrance of the branched structure of this acid is a significant factor for enzyme activity. researchgate.netgoogle.com
Furthermore, studies on the toxicity of allyl esters have considered the metabolic cleavage of these esters into allyl alcohol and the corresponding carboxylic acid, such as this compound. oecd.org The subsequent metabolism of allyl alcohol to the reactive metabolite acrolein is believed to be responsible for observed hepatotoxicity. oecd.org This highlights the role of hydrolytic enzymes in releasing the components of the ester and initiating their individual metabolic pathways.
Ecotoxicological Investigations
Biodegradability Studies (e.g., OECD 301B Ready Biodegradability Tests)
The biodegradability of this compound has been a subject of investigation, particularly in the context of its use in synthetic lubricants and other industrial applications. google.comgoogle.com According to the Modified Sturm test (OECD 301B), this compound is not considered to be readily biodegradable. google.comgoogle.com The presence of quaternary carbons in its structure is thought to inhibit biodegradation. google.comgoogleapis.com
In one study, a substance expected to transform into this compound was found to be not readily biodegradable, showing only 4% biodegradation based on Biochemical Oxygen Demand (BOD) over 28 days. oecd.org Another study using the OECD 301 C test (Modified MITI Test) on a chemical that degrades to form this compound and pentaerythritol (B129877) showed 59% degradation after 28 days, which is below the threshold for "readily biodegradable". industrialchemicals.gov.au However, this study also indicated that the parent substance did undergo primary degradation, forming monoesters and diesters of this compound and pentaerythritol, along with the acid and alcohol themselves. industrialchemicals.gov.au
The lack of ready biodegradability is a significant factor in the environmental assessment of this compound, as it suggests a potential for persistence in the environment. google.comgoogle.com
Aquatic Toxicity Assays (e.g., Daphnia magna LC50, Algae Growth Inhibition)
The ecotoxicity of this compound has been evaluated through various aquatic toxicity assays. These tests help to determine the potential harm the substance could cause to aquatic organisms.
For the water flea Daphnia magna, the 48-hour EC50 (the concentration causing an effect in 50% of the test population) has been reported as 68 mg/L. chemicalbook.inmoellerchemie.comoxea-chemicals.com In a chronic test with Daphnia magna, the 21-day LC50 was greater than 3.87 mg/L, and the 21-day EC50 for reproduction was 2.09 mg/L, with a No-Observed-Effect Concentration (NOEC) for reproduction of 1.46 mg/L. oecd.org
In algae growth inhibition tests with Pseudokirchneriella subcapitata (also known as Selenastrum capricornutum), the 72-hour EC50 for growth rate was reported as 81 mg/L. chemicalbook.inmoellerchemie.comoxea-chemicals.comcanbipharm.com Another study reported a 72-hour EC50 of 33.3 mg/L for the same algal species, with a NOEC of 6.60 mg/L for growth rate and 2.9 mg/L for biomass. oecd.org
Toxicity to fish has also been assessed. For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour LC50 was found to be 122 mg/L. chemicalbook.in For the Japanese rice fish (Oryzias latipes), a 96-hour LC50 of 27.7 mg/L has been reported. oecd.org
Toxicity to microorganisms in activated sludge from a domestic sewage treatment plant was determined to have a 3-hour EC50 of 470 mg/L. chemicalbook.in
These data indicate that this compound has a variable toxicity profile towards different aquatic organisms.
Interactive Data Table: Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobility) | 68 | chemicalbook.inmoellerchemie.comoxea-chemicals.com |
| Daphnia magna (Water Flea) | 21 days | LC50 | >3.87 | oecd.org |
| Daphnia magna (Water Flea) | 21 days | EC50 (Reproduction) | 2.09 | oecd.org |
| Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | 1.46 | oecd.org |
| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Rate) | 81 | chemicalbook.inmoellerchemie.comoxea-chemicals.comcanbipharm.com |
| Selenastrum capricornutum (Green Algae) | 72 hours | EC50 (Growth Rate) | 33.3 | oecd.org |
| Selenastrum capricornutum (Green Algae) | 72 hours | NOEC (Growth Rate) | 6.60 | oecd.org |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 122 | chemicalbook.in |
| Oryzias latipes (Japanese Rice Fish) | 96 hours | LC50 | 27.7 | oecd.org |
| Activated Sludge Microorganisms | 3 hours | EC50 (Respiration Inhibition) | 470 | chemicalbook.in |
Environmental Fate and Distribution Modeling (e.g., Mackay Level III Fugacity Model)
Environmental fate and distribution models, such as the Mackay Level III fugacity model, are used to predict how a chemical will partition between different environmental compartments like air, water, and soil.
For a related substance, 3,5,5-trimethyl-1-hexanol, which is expected to be transformed into this compound, the Mackay Level III model suggests that if released to air, water, or soil, the majority of the substance would distribute into water and soil. oecd.org This is consistent with the physicochemical properties of this compound, which is sparingly soluble in water and has a log Pow of 3.2, indicating a tendency to partition to organic matter. chemicalbook.infishersci.com
The model helps in understanding the likely environmental compartments that would be most affected by a release of the substance, guiding further risk assessment and management strategies. The prediction that the substance will predominantly end up in water and soil aligns with the focus on aquatic toxicity and biodegradability in soil and water systems. oecd.org
Applications and Functionalization in Advanced Materials and Chemical Industries
Role as Chemical Intermediate in Polymer Chemistry
As a versatile chemical intermediate, 3,5,5-trimethylhexanoic acid is extensively used in the synthesis and modification of polymers. chemicalland21.com Its derivatives are integral to producing materials with improved flexibility, durability, and specialized functionalities.
Esters derived from this compound are widely employed as plasticizers, particularly for polyvinyl chloride (PVC). atamankimya.com These plasticizers enhance the flexibility, workability, and durability of plastic materials. An important application is in the formulation of heat-resistant, low-smoke generating PVC compositions. google.comgoogleapis.com Pentaerythritol (B129877) esters synthesized from a mixture of C5, C7, and 3,5,5-trimethylhexanoic acids serve as effective plasticizers in PVC formulations for applications like wire insulation. google.comgoogleapis.com In these blends, this compound typically comprises 8 to 12% by weight of the acid mixture. google.comgoogleapis.com
Research has shown that pentaerythritol esters prepared with specific acid mixtures containing this compound are compatible with PVC over a range of 20-70 parts per hundred parts of resin (phr). google.com These formulations exhibit significant smoke reduction compared to standard plasticizers like diisodecyl phthalate (B1215562) (DIDP). google.com For instance, esters containing 8-10% this compound have demonstrated an average smoke reduction of 12-24%. google.comgoogleapis.com Another key derivative, 2-Ethylhexyl 3,5,5-trimethylhexanoate, is also used to improve the flexibility and durability of PVC and other plastics.
Table 1: Composition of Pentaerythritol Ester Plasticizers for Low-Smoke PVC
| Ester ID | This compound (wt. %) | C5 Acid (wt. %) | C7 Acid (wt. %) | Average Smoke Reduction (vs. DIDP) |
|---|---|---|---|---|
| ESTER A | 10% | 50% | 40% | 12-24% |
| ESTER B | 8% | 38% | 54% | 12-24% |
Data sourced from patent information detailing plasticizer compositions. google.comgoogleapis.com
This compound functions as a key monomer in the synthesis of alkyd resins, which are widely used as binders in coatings, paints, and enamels. perstorp.comontosight.ai Its incorporation into the resin structure improves the durability, flexibility, and weather resistance of the final coating. Specifically, it is used to modify alkyd resins to prevent discoloration and maintain flexibility and resistance to aging. chemicalland21.com
The acid is particularly valuable in producing resins for stoving enamels and two-component paints, including primers and topcoats. perstorp.com Compared to traditional fatty acids, this compound offers better performance against yellowing. Furthermore, metal salts of the acid, known as metallic soaps, are used as paint driers. atamankimya.comatamankimya.com
The utility of this compound extends to the production of a variety of specialized polymers, adhesives, and resins where enhanced performance characteristics are required. dataintelo.com It acts as a stabilizing agent in adhesives and sealants, contributing to better bonding strength and durability.
Derivatives of the acid are crucial in creating advanced polymers. For example, vinyl 3,5,5-trimethylhexanoate is copolymerized with vinyl acetate (B1210297) to produce resins with improved hydrolytic stability and better adhesion to low-energy surfaces. Another important derivative is tert-butyl peroxy-3,5,5-trimethylhexanoate, a liquid organic peroxide that serves as a polymerization initiator in the production of acrylic resins, particularly for high-temperature processes. Anhydrides of the acid can also be used as catalysts in polymerization reactions. isatis.net
Table 2: Specialized Polymer Derivatives of this compound
| Derivative | Application | Key Performance Improvement |
|---|---|---|
| Vinyl 3,5,5-trimethylhexanoate | Copolymer with vinyl acetate | Enhanced hydrolytic stability, improved adhesion |
| tert-Butyl peroxy-3,5,5-trimethylhexanoate | Polymerization initiator for acrylics | Suitable for high-temperature processes (0.1-hr half-life at 119.3°C) |
Data sourced from research on industrial polymer synthesis.
Monomer in Alkyd Resins for Coatings and Paints
Functional Additive in Lubricant and Surfactant Formulations
The distinct branched structure of this compound makes it a valuable functional additive in the formulation of high-performance lubricants and surfactants. perstorp.com
This compound is a critical building block for synthetic lubricants, particularly polyol ester-based lubricants used in demanding applications such as aviation and refrigeration. perstorp.comunivarsolutions.co.ukcntatech.com Its unique branched structure provides excellent thermal and oxidative stability and compatibility with modern, environmentally friendly refrigerants. perstorp.com In lubricants, it helps to reduce friction, wear, and heat buildup, leading to more efficient operations and longer equipment life.
The acid and its esters are also used as base stocks for metalworking fluids. atamankimya.com In these formulations, it improves performance by reducing friction and wear during mechanical processes. Additionally, the polyvinyl ester of the acid can be used as a thickener for lubricating oils, while its metallic salts are employed as thickeners in greases. google.com It is also listed as a component in the formulation of synthetic lubricants for turbine engines. researchgate.net
In the detergent industry, this compound is used in the synthesis of surfactants. khneochem.co.jp Its ability to reduce surface tension makes it effective in formulations requiring efficient wetting and spreading properties. This contributes to its use in a variety of industrial and household cleaning products.
Salts of the acid, such as potassium 3,5,5-trimethylhexanoate and sodium isononanoate, exhibit surfactant properties and are formulated into soaps, detergents, and other cleaning agents. isatis.netontosight.ai The manufacturing sector for this compound includes soap and cleaning compound production, highlighting its role in this industry. nih.gov
Performance Improvement in Metalworking Fluids and Synthetic Lubricants
Pharmaceutical and Biochemical Applications
This compound, a branched-chain medium-chain fatty acid, has garnered attention in pharmaceutical and biochemical fields due to its unique chemical structure. nih.govchemicalbook.com Its properties are leveraged in various applications, from enhancing drug delivery to serving as a foundational element in the synthesis of complex molecules. fishersci.atatamankimya.com
Reagent in Organic Synthesis and Building Block for Complex Molecules
This compound is recognized as an important intermediate and raw material in organic synthesis. fishersci.atatamankimya.comlookchem.com It serves as a fundamental building block for constructing more complex molecules, particularly within the pharmaceutical, agrochemical, and dyestuff industries. chemicalbook.comlookchem.comthermofisher.com
As a building block, its defined structure is incorporated into larger molecules to impart specific properties. cymitquimica.com The synthesis of various derivatives, such as esters and peroxides, relies on this compound as a starting material. atamankimya.com These derivatives have widespread applications; for example, its esters are used in plasticizers, and its peroxides can act as polymerization catalysts. atamankimya.com
Table 1: Role of this compound as a Synthetic Intermediate
| Product Class | Application of Derivative | Reference |
|---|---|---|
| Esters | Plasticizers, Lubricants | atamankimya.com |
| Peroxides | Polymerization Catalysts | atamankimya.com |
| Metal Salts | Paint Driers, PVC Stabilizers | atamankimya.com |
| Acid Chlorides | Chemical Synthesis | atamankimya.com |
Investigation in Biochemical Studies (Enzyme-Catalyzed Reactions and Metabolic Pathways)
The compound is also a subject of interest in biochemical research, particularly in studies involving enzyme activity and metabolic processes.
Research into enzyme-catalyzed reactions has explored the use of lipases for the hydrolysis and esterification of bulky carboxylic acids like this compound. researchgate.net Studies using Candida antarctica lipase (B570770) B (CalB), a versatile enzyme, have investigated its ability to process branched fatty acid esters. One study engineered CalB variants to improve the hydrolysis of isononanoic acid ethyl ester, demonstrating a five-fold increase in activity for one variant (T138S). researchgate.net This highlights the critical role of the acid's branched structure in its interaction with enzyme active sites. researchgate.net
From a metabolic standpoint, this compound is understood as a metabolite of certain larger molecules. For example, allyl esters containing this acid moiety are hydrolyzed in vivo to yield allyl alcohol and this compound. oecd.org Further metabolic processes can occur; in vivo studies of related esters show that the resulting acid can undergo ω-hydroxylation at the terminal carbon, a common pathway for saturated, branched-chain carboxylic acids. europa.eu This process can be followed by oxidation to ultimately form dicarboxylic acids and Phase II conjugates for excretion. europa.eu
Agricultural Applications
In the agricultural sector, this compound is utilized as a key ingredient in various formulations to improve product performance.
Ingredient in Pesticide Formulations to Enhance Spreadability and Effectiveness
This compound is incorporated into agrochemical products, such as pesticide formulations. atamankimya.com Its chemical properties help to enhance the spreadability and effectiveness of the active ingredients on plant surfaces. chemblink.com By improving the uniformity of the application, it ensures better coverage and protection for crops. This contributes to more efficient pest control and can help minimize the environmental impact of pesticide use. It is also used as a herbicide itself to prevent the growth of weeds and as a blossom thinner for certain fruit trees. atamankimya.com
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 3302-10-1 | C9H18O2 |
| Allyl alcohol | 107-18-6 | C3H6O |
| Isononanoic acid | 26896-18-4 | C9H18O2 |
| Cetostearyl alcohol | 67762-27-0 | Not Applicable (Mixture) |
| Isononanoic acid ethyl ester | Not Found | C11H22O2 |
Computational Chemistry and Modeling of 3,5,5 Trimethylhexanoic Acid
Quantum Mechanical (QM) Calculations for Structure-Reactivity Relationships
Quantum mechanics provides a fundamental description of electron behavior, allowing for the precise calculation of molecular structures, energies, and reaction pathways.
The hydrolysis of esters derived from 3,5,5-trimethylhexanoic acid is a reaction of significant industrial interest. The bulky 3,5,5-trimethylhexyl group introduces considerable steric hindrance around the carbonyl carbon, which is expected to impede nucleophilic attack, a critical step in hydrolysis. emerginginvestigators.org
Density Functional Theory (DFT) is a quantum mechanical method well-suited for investigating such reaction mechanisms. emerginginvestigators.orgarxiv.org By applying DFT, researchers can model the potential energy surface of the hydrolysis reaction. This allows for the calculation of activation energies for different proposed pathways, such as acid-catalyzed or base-catalyzed mechanisms. For instance, a DFT study on the hydrolysis of other sterically hindered esters could distinguish between a concerted mechanism, where bond breaking and formation occur simultaneously, and a stepwise mechanism involving a tetrahedral intermediate. arxiv.org
In the case of an ester of this compound, DFT calculations would likely predict a higher activation energy for hydrolysis compared to a linear-chain ester, quantifying the impact of steric hindrance. emerginginvestigators.orgresearchgate.net Furthermore, these calculations can elucidate the role of the solvent in stabilizing transition states and intermediates, providing a comprehensive picture of the reaction kinetics. arxiv.org
Table 1: Illustrative DFT Data for Ester Hydrolysis This table, based on hypothetical data for analogous compounds, illustrates the type of information that can be obtained from DFT calculations.
| Ester Type | Catalyst | Calculated Activation Energy (kJ/mol) | Predicted Mechanism |
| Linear-chain ester | Acid | 60 | Stepwise |
| Branched-chain ester | Acid | 85 | Stepwise |
| Linear-chain ester | Base | 45 | Concerted |
| Branched-chain ester | Base | 70 | Concerted |
Molecular Dynamics (MD) Simulations for Biological Interactions
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how a compound like this compound or its derivatives might interact with biological systems, such as enzymes.
Esterases are enzymes that catalyze the hydrolysis of esters and are crucial for the biodegradation of many organic compounds. researchgate.netnih.gov The efficiency of an esterase is highly dependent on its ability to bind the substrate within its active site. The significant branching of this compound esters presents a challenge for many enzymes.
MD simulations can be employed to predict the likelihood of biodegradation. nih.govuni-greifswald.de The process involves:
Docking: The ester molecule is computationally "docked" into the three-dimensional structure of an esterase's active site.
Simulation: An MD simulation is run to observe the stability of the enzyme-substrate complex. This simulation tracks the movements and interactions between the ester and the amino acid residues of the active site over nanoseconds. researchgate.net
By analyzing the simulation trajectories, researchers can determine the binding affinity and the orientation of the ester. A stable binding configuration that places the ester bond near the enzyme's catalytic triad (B1167595) (the key amino acids for hydrolysis) suggests a higher probability of biodegradation. nih.govnih.gov Conversely, if the bulky trimethylhexyl group prevents proper docking or leads to an unstable complex, a slow or negligible biodegradation rate would be predicted. acs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the structural or property "descriptors" of molecules with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netunlp.edu.ar
The degree of branching in a molecule can be quantified using topological descriptors, such as a branching index. These indices can then be used in QSAR/QSPR models to predict various endpoints. For aliphatic carboxylic acids, increased branching generally affects properties like boiling point, viscosity, and water solubility. unlp.edu.ar
In toxicology, QSAR models have been developed to predict outcomes like aquatic toxicity or skin irritation for classes of chemicals, including carboxylic acids. researchgate.netiau.ir For this compound, a QSAR model could use its specific branching index, along with other descriptors like the octanol-water partition coefficient (log K_ow), to estimate its potential for causing narcosis-type toxicity in aquatic organisms. researchgate.net Such models are valuable for screening-level risk assessments when experimental data are scarce. frontiersin.org
Table 2: Example of a QSPR Correlation for Isomeric Nonanoic Acids
| Isomer | Branching Index | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
| n-Nonanoic acid | 0.00 | 254 | 255 |
| 2-Methyloctanoic acid | 0.89 | 245 | 246 |
| This compound | 2.35 | 230 | 232 |
| 2,2,4,4-Tetramethylpentanoic acid | 3.10 | 220 | 221 |
| Note: Data are illustrative and based on general trends. |
The thermal stability of a chemical is critical for safe handling and storage. QSPR models can be developed to predict thermal properties like decomposition temperature or heat of combustion. researchgate.netresearchgate.net These models often use quantum chemical descriptors, such as bond dissociation energies or the energy of the highest occupied molecular orbital (HOMO), which can be calculated using DFT. researchgate.net
For this compound, a QSPR model could predict its decomposition temperature based on descriptors that capture its structural features. Machine learning algorithms are increasingly used to build more accurate QSPR models for thermal properties, capable of handling complex relationships between molecular structure and stability. rsc.org These predictive models help in identifying potential reactivity hazards, such as the potential for runaway reactions or the formation of hazardous decomposition products under high temperatures, guiding the implementation of appropriate safety measures.
Environmental Impact and Sustainability Research
Minimizing Ecological Footprint of Industrial Processes
The industrial production of 3,5,5-Trimethylhexanoic acid has traditionally relied on petrochemical feedstocks. The common manufacturing process involves the oxidation of isononyl aldehyde or begins with the dimerization of alkenes like 1-octene, followed by oxidation and carboxylation to create the acid structure. Release of the substance into the environment can occur from its industrial manufacture and from the formulation of mixtures containing it. europa.eu
In response to growing environmental awareness and regulations, there is a significant trend within the chemical industry to innovate and reduce the environmental footprint of these synthesis routes. archivemarketresearch.com Key areas of focus include:
Development of Bio-based Production Methods: A major driver in the market is the development of sustainable and bio-based production processes. archivemarketresearch.com Efforts are underway to derive this compound from renewable sources, which would reduce the carbon footprint associated with its life cycle and align with consumer demand for environmentally conscious products.
Improving Synthesis Efficiency: Research is also directed at optimizing existing production technologies. This includes developing more efficient catalysts and reaction conditions to increase yield, reduce energy consumption, and minimize waste generation. The goal is to create higher purity grades of the acid through more sustainable and efficient processing. archivemarketresearch.com The industry is actively exploring these innovations to support the green and low-carbon transformation of the industrial sector. iaeg.com
Development of Safer and More Sustainable Alternatives to Traditional Chemicals
This compound is often considered a more environmentally compatible option compared to other chemicals used in similar applications. Its adoption in various formulations helps to reduce the ecological footprint of industrial processes by replacing more toxic or hazardous substances.
Replacement for Harmful Plasticizers and Surfactants: The compound serves as a safer alternative to certain traditional plasticizers and surfactants that may have greater toxicity profiles. In plastics and coatings, it enhances flexibility and durability, while in cosmetics, it is valued for its emollient properties.
Sustainable Lubricants: In the production of synthetic lubricants, particularly for refrigeration and aviation, this compound is a critical component. perstorp.com Its unique branched molecular structure provides high thermal and oxidative stability. perstorp.com This structure also ensures compatibility with new-generation refrigeration gases that are non-ozone-depleting and have a low global warming potential (GWP), contributing directly to sustainability goals in the cooling industry. perstorp.com
Bio-based Alternatives: The development of bio-based isononanoic acid represents a significant advancement, offering an eco-friendly alternative that further enhances its profile as a sustainable chemical. While isomers like isononanoic acid can serve as substitutes, their performance may differ in certain applications. jytchem.com
Research on Degradation Products and Environmental Persistence
The environmental fate of this compound, specifically its biodegradability and persistence, has been the subject of scientific study to assess its long-term ecological impact.
Environmental Persistence and Biodegradability According to studies submitted to the European Chemicals Agency (ECHA), this compound is classified as readily biodegradable. europa.eu A key study following the OECD 301A guideline (DOC Die-Away Test) demonstrated that the substance achieves significant biodegradation in an aquatic environment. europa.eu
Interactive Table: Ready Biodegradability of this compound
| Test Guideline | Inoculum | Test Duration | Result | Classification |
| OECD 301A | Non-adapted activated sludge | 21 days | 96% biodegradation (based on DOC removal) | Readily Biodegradable |
Source: ECHA Registration Dossier europa.eu
Degradation Products Research has also examined the breakdown of more complex chemicals that have this compound as part of their structure. For example, certain large ester compounds used in industrial oils undergo primary degradation to form this compound and other substances like pentaerythritol (B129877). industrialchemicals.gov.au While the parent compound in that specific case was not classified as readily biodegradable (59% degradation in 28 days), it did break down into constituent parts, including this compound, which is itself readily biodegradable. europa.euindustrialchemicals.gov.au
Metabolism studies on esters derived from the acid, such as branched-nonyl 3,5,5-trimethylhexanoate, predict that the first and major metabolic transformation is ester hydrolysis. europa.eu This process splits the ester into its alcohol and carboxylic acid components (this compound). europa.eu However, it has been noted that the inclusion of the quaternary carbons in the this compound structure can inhibit the biodegradation of certain polyol ester products made from it. google.com
In contrast, perfluorinated analogues such as Perfluoro-3,5,5'-trimethylhexanoic acid are known for their extreme resistance to environmental degradation and potential for bioaccumulation, which is a characteristic of per- and polyfluoroalkyl substances (PFAS). cymitquimica.comvulcanchem.com
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Catalytic Systems
Current industrial production of 3,5,5-trimethylhexanoic acid often involves a hydroformylation/oxidation sequence starting from di-isobutylene. chinesechemsoc.org While effective, researchers are actively exploring more direct and efficient synthetic pathways. A significant area of interest is the development of advanced catalytic systems for direct hydroxycarbonylation, a process that could offer considerable advantages over existing methods. chinesechemsoc.org
Recent advancements include the use of continuous flow reactors, which have shown promise in synthesizing derivatives like 3,5,5-trimethylhexanoyl chloride. researchgate.net This technology offers improved safety, efficiency, and scalability. researchgate.net For instance, a continuous flow process using a silicon carbide microreactor for the synthesis of 3,5,5-trimethylhexanoyl chloride from triphosgene (B27547) and this compound has been reported to achieve high conversion and selectivity. researchgate.net
Furthermore, research into novel catalysts is ongoing. Organometallic compounds and various catalytic systems, including inorganic salts and ionic liquids, are being investigated for their efficacy in reactions involving this compound and its derivatives. mdpi.com For example, the oxidation of 3,5,5-trimethylhexanol to produce the acid can be facilitated by catalysts such as compounds of cobalt, copper, vanadium, and manganese. google.com
| Catalyst Type | Precursor/Reactant | Reaction Type | Potential Advantages |
| Organometallic Compounds | Di-isobutylene | Hydroxycarbonylation | More direct synthesis route chinesechemsoc.org |
| Silicon Carbide Microreactor | This compound, Triphosgene | Continuous Flow Synthesis (of derivative) | Improved safety and efficiency researchgate.net |
| Cobalt, Copper, Vanadium, Manganese Compounds | 3,5,5-trimethylhexanol | Oxidation | Enhanced reaction rate google.com |
| Lewis Acid Catalysts | Waste Poly(ethylene Terephthalate), Isodecyl alcohol | Transesterification (to produce a derivative) | Effective depolymerization mdpi.com |
Deeper Exploration of Biological Activities and Mechanisms of Action
The biological activities of this compound and its derivatives are an expanding area of research. While its use in personal care products as a skin conditioning and emulsifying agent is established, its potential pharmacological effects are now coming into focus. For instance, some studies suggest that isononanoic acid, a synonym for this compound, may have anticonvulsant properties, potentially more potent than valproic acid, without the associated HDAC inhibition-related teratogenicity. atamankimya.com
The mechanism of action for its biological effects is thought to involve interactions with enzymes and biological membranes. The branched structure of the molecule likely plays a key role in these interactions. vulcanchem.com For its perfluorinated analogue, perfluoro-3,5,5-trimethylhexanoic acid, research indicates that its high fluorine content allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. Further investigation is needed to fully elucidate the specific molecular targets and pathways of the non-fluorinated compound.
Esters derived from this compound are also being explored for their potential in drug delivery systems, where they could encapsulate active pharmaceutical ingredients to enhance solubility or bioavailability.
Advanced Materials Development with Tailored Properties
The unique molecular structure of this compound makes it a valuable building block for advanced materials. Its derivatives are integral to the production of high-performance products, including plasticizers, lubricants, and coatings.
In the realm of polymers, its esters are used to enhance the flexibility, durability, and stability of materials like PVC. For example, vinyl 3,5,5-trimethylhexanoate is copolymerized with vinyl acetate (B1210297) to create resins with improved hydrolytic stability and adhesion. Furthermore, its metallic salts serve as stabilizers for polyvinyl chloride and as paint driers.
Research is also focused on its application in synthetic lubricants. Polyol esters derived from this compound are used in high-performance lubricants for the aviation industry. atamankimya.com The synthesis of compounds like 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) has been shown to produce esters with specific viscosity and thermal properties suitable for lubricant applications. The development of electric vehicles is expected to further drive the demand for specialized lubricants and advanced materials incorporating this acid. dataintelo.com
| Application Area | Derivative/Form | Function | Key Properties |
| Polymers | Esters (e.g., with vinyl acetate) | Plasticizer, Co-monomer | Enhanced flexibility, durability, hydrolytic stability |
| Coatings | Metallic salts, Alkyd resins | Drier, Monomer | Improved yellowing performance |
| Lubricants | Polyol esters | Base stock | High performance, specific viscosity atamankimya.com |
| Adhesives | - | Enhancer | Increased flexibility and durability |
Comprehensive Environmental Risk Assessment and Mitigation Strategies
As the use of this compound expands, a thorough understanding of its environmental fate and potential risks is crucial. Current assessments suggest that while the compound is not readily biodegradable, it does undergo primary degradation. It has low potential for bioaccumulation, and if released into soil, it is expected to associate with organic matter and remain localized.
However, the substance is classified as causing serious eye damage and skin irritation. oxea-chemicals.comtcichemicals.com Therefore, proper handling and disposal procedures are essential to mitigate risks to human health and the environment. fishersci.commolpolska.pl This includes the use of personal protective equipment during handling and preventing the material from entering drains and waterways. molpolska.pl
Future research will likely focus on developing more comprehensive environmental risk assessments, particularly concerning its long-term effects and the impact of its degradation products. Strategies for mitigation may include the development of more environmentally benign alternatives or the implementation of advanced wastewater treatment processes to ensure its complete removal before discharge. The goal is to balance the industrial benefits of this versatile compound with the imperative of environmental protection.
Q & A
Basic Research Questions
Q. How can the physicochemical properties of 3,5,5-trimethylhexanoic acid (e.g., melting point, density, solubility) be experimentally determined?
- Methodological Answer:
- Melting Point: Use differential scanning calorimetry (DSC) to measure phase transitions. Reported as -77°C .
- Density: Employ a precision densitometer or pycnometer at 20°C, yielding 0.8996 g/cm³ .
- Solubility: Conduct gravimetric analysis in solvents (e.g., water, ethanol, benzene) under controlled temperature. The compound is sparingly soluble in water but miscible with ethanol .
- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) ensures ≥97% purity .
Q. What are the standard safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 117°C) .
- Storage: Store in sealed containers at room temperature, away from oxidizers (e.g., peroxides) to prevent combustion .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer:
- Oxidation of 3,5,5-Trimethylhexanal: Catalyzed by KMnO₄ or CrO₃ in acidic conditions, achieving ~99% yield .
- Microreactor Synthesis: Utilize silicon carbide microreactors with triphosgene and N,N-dimethylformamide (DMF) catalyst for continuous flow synthesis (91% isolated yield) .
Advanced Research Questions
Q. How can microreactor technology optimize the synthesis of 3,5,5-trimethylhexanoyl chloride from this compound?
- Methodological Answer:
- Reactor Design: Silicon carbide microreactors resist chloride ion corrosion at 55°C and 0.8 MPa .
- Flow Rate Optimization: CFD simulations (OpenFOAM) show optimal flow rates between 5–100 mL/min, minimizing lag zones and ensuring >99% conversion .
- Catalyst Efficiency: DMF enhances reaction kinetics, achieving 95% selectivity toward the acyl chloride .
Q. How does the branched structure of this compound influence its performance in lubricant formulations compared to linear analogs?
- Methodological Answer:
- Tribological Testing: Under 392 N load and 75°C, branched acids exhibit higher friction coefficients (e.g., 0.12 vs. 0.08 for 2-ethylhexanoic acid) and larger wear scars (0.98 mm vs. 0.65 mm) .
- Thermal Stability: Branched acids improve oxidative stability compared to azelaic acid derivatives, as shown by thermogravimetric analysis (TGA) .
Q. What strategies enhance the low-temperature performance of insulating oils using this compound derivatives?
- Methodological Answer:
- Blending with Linear Acids: Adding 10% branched C9 acid to linear C9 acids reduces pour points to <-50°C .
- Post-Synthesis Purification: Use Fuller’s earth (sepiolite) and A4 molecular sieves to lower acidity and water content, improving dielectric properties .
Q. How can advanced spectroscopic techniques elucidate the structural and dynamic properties of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl group splitting patterns (δ 0.8–1.2 ppm for CH₃) and carboxylate resonance (δ 170–180 ppm) .
- IR Spectroscopy: Characteristic C=O stretch at ~1700 cm⁻¹ and O-H stretch (broad, ~2500–3000 cm⁻¹) confirm carboxylic acid functionality .
- GC-MS: Quantifies purity and detects degradation products (e.g., CO/CO₂ from combustion) .
Q. What methodologies assess the environmental impact and biodegradability of this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
